molecular formula C9H13F5O3S B2557532 (2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate CAS No. 2309463-33-8

(2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate

Cat. No.: B2557532
CAS No.: 2309463-33-8
M. Wt: 296.25
InChI Key: MKDVEAGHQXCWJW-UHFFFAOYSA-N
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Description

(2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate is a chemical compound with the molecular formula C9H13F5O3S. It is known for its unique structure, which includes a cyclohexyl ring substituted with difluoromethyl and trifluoromethanesulfonate groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate typically involves the reaction of (2,2-Difluoro-1-methylcyclohexyl)methanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction is typically performed at low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The temperature and pH conditions are carefully controlled to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclohexyl derivatives, while elimination reactions can produce alkenes with different degrees of substitution.

Scientific Research Applications

(2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound can transfer its trifluoromethanesulfonate group to other molecules, thereby modifying their chemical properties.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate include:

    Methyl trifluoromethanesulfonate: A simpler compound with similar reactivity but lacking the cyclohexyl and difluoromethyl groups.

    Ethyl trifluoromethanesulfonate: Similar to methyl trifluoromethanesulfonate but with an ethyl group instead of a methyl group.

    Trifluoromethanesulfonic acid: A strong acid with similar electrophilic properties but without the cyclohexyl and difluoromethyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclohexyl ring with difluoromethyl and trifluoromethanesulfonate groups. This structure imparts unique reactivity and stability, making it a valuable reagent in organic synthesis and other scientific applications .

Properties

IUPAC Name

(2,2-difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F5O3S/c1-7(4-2-3-5-8(7,10)11)6-17-18(15,16)9(12,13)14/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDVEAGHQXCWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1(F)F)COS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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